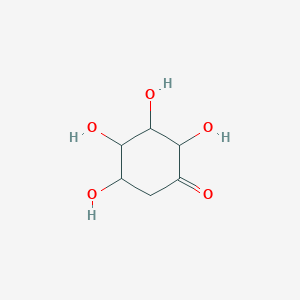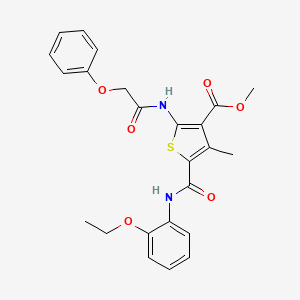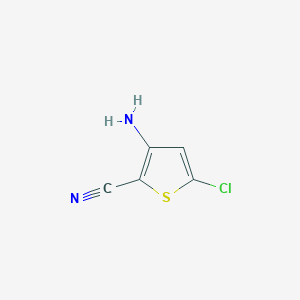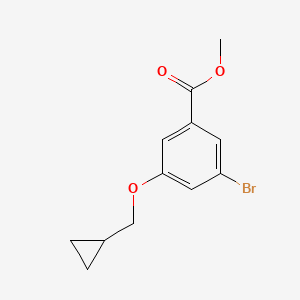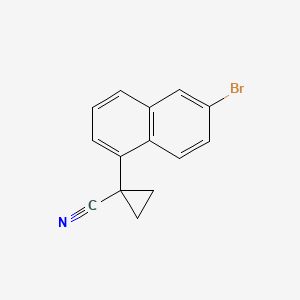
Methyl 2-formamido-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of synthetic cannabinoids, which are psychoactive substances often found in illicit drug markets .
- These compounds mimic the effects of natural cannabinoids (such as THC) and interact with cannabinoid receptors in the brain.
Methyl 2-formamido-3-methylbutanoate: is a chemical compound with the molecular formula CHNO.
Preparation Methods
- The synthetic route to produce Methyl 2-formamido-3-methylbutanoate involves chemical reactions.
- Unfortunately, specific synthetic methods and reaction conditions for this compound are not widely documented in the literature.
- precursor compounds like MDMB-INACA (CAS 2709672-58-0) serve as starting materials for its synthesis .
Chemical Reactions Analysis
- Methyl 2-formamido-3-methylbutanoate may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type, but detailed information is scarce.
- Major products formed from these reactions would need further investigation.
Scientific Research Applications
- Research on Methyl 2-formamido-3-methylbutanoate is limited due to its relatively recent emergence.
- Its applications span multiple fields:
Forensics: Identification and detection of synthetic cannabinoids in plant materials.
Toxicology: Assessing its impact on health and safety.
Clinical Research: Investigating potential therapeutic effects.
Chemistry and Biology: Studying its interactions with receptors and pathways.
Mechanism of Action
- The exact mechanism by which Methyl 2-formamido-3-methylbutanoate exerts its effects remains unclear.
- It likely interacts with the endocannabinoid system, affecting neurotransmitter release and signaling pathways.
Comparison with Similar Compounds
- Methyl 2-formamido-3-methylbutanoate is part of a diverse group of synthetic cannabinoids.
- Similar compounds include JWH-018, AB-FUBINACA, and 5F-ADB, each with distinct chemical structures and effects.
Properties
IUPAC Name |
methyl 2-formamido-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-5(2)6(8-4-9)7(10)11-3/h4-6H,1-3H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFAFWGOCRMGOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Bromophenoxy)ethyl]piperidin-3-ol](/img/structure/B12075892.png)
![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol](/img/structure/B12075899.png)

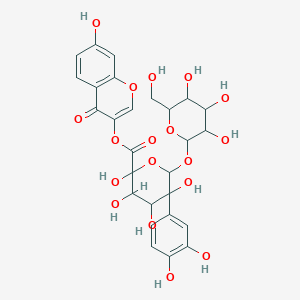
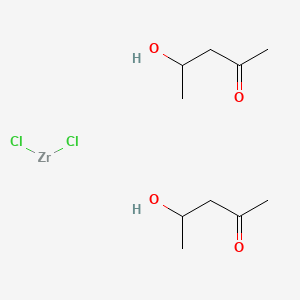
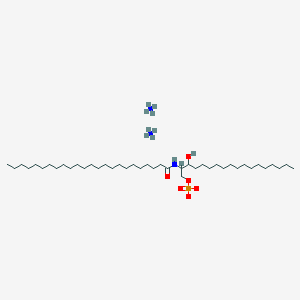
![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12075923.png)
